molecular formula C22H20FN5O3S B2944581 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide CAS No. 1028019-52-4

3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide

Cat. No.: B2944581
CAS No.: 1028019-52-4
M. Wt: 453.49
InChI Key: KAPMCUMVOXJORD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic propanamide derivative featuring a fused imidazo[1,2-c]quinazolin core, substituted with a carbamoylmethyl sulfanyl group at position 5 and a propanamide side chain linked to a 4-fluorobenzyl group. The imidazoquinazolinone scaffold is known for its bioactivity in kinase inhibition and enzyme modulation, while the sulfanyl and carbamoyl groups enhance solubility and target binding via hydrogen bonding and hydrophobic interactions . The 4-fluorophenyl moiety likely contributes to metabolic stability and lipophilicity, optimizing pharmacokinetic properties .

Properties

IUPAC Name

3-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S/c23-14-7-5-13(6-8-14)11-25-19(30)10-9-17-21(31)28-20(26-17)15-3-1-2-4-16(15)27-22(28)32-12-18(24)29/h1-8,17H,9-12H2,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPMCUMVOXJORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)N)CCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acyl chlorides, and thiols under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several analogs (Table 1):

Compound Name / ID Core Structure Key Substituents Biological Relevance Reference
Target Compound Imidazo[1,2-c]quinazolinone 5-(carbamoylmethylsulfanyl), N-(4-fluorobenzyl)propanamide Kinase inhibition, enzyme modulation
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) Oxadiazole-thiazole hybrid 4-Methylphenyl, thiazole-propanamide Alkaline phosphatase inhibition
N-(4-Ethylphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8i) Oxadiazole-indole hybrid Indole-methyl, ethylphenyl-propanamide Antidiabetic activity
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide Imidazoquinazolinone 3,4-Dimethoxyphenethyl, furylmethyl-propanamide Unspecified enzyme interaction

Key Observations :

  • The carbamoylmethyl sulfanyl group contrasts with simpler alkyl/aryl sulfanyl groups in analogs (e.g., 8d, 8i), which may influence solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
  • Solubility : The carbamoyl and sulfanyl groups in the target compound likely improve aqueous solubility compared to purely aromatic analogs like 8d or 8i, which rely on hydrophobic oxadiazole/indole moieties .
  • Lipophilicity: The 4-fluorophenyl group balances lipophilicity (logP ~2.8, estimated) against more polar derivatives (e.g., 8g with a 4-aminophenyl group, logP ~1.9) .
  • Metabolic Stability: Fluorination at the benzyl position reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 8k with a 4-ethoxyphenyl group) .
Limitations and Drawbacks
  • The complexity of the imidazoquinazolinone core may hinder large-scale synthesis compared to simpler oxadiazole/thiazole analogs .
  • Limited solubility data for the target compound contrast with well-characterized analogs like 8g (solubility >10 mg/mL in DMSO) .
  • Unverified bioactivity : Unlike 8i or 8d, the target compound lacks explicit enzymatic or cellular activity data, necessitating further validation .

Biological Activity

The compound 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide is a member of the imidazoquinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H20FN5O3S
  • Molecular Weight : 445.49 g/mol
  • CAS Number : 1028019-52-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to exhibit inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism.

Enzyme Inhibition

Research indicates that compounds within the imidazoquinazoline class can inhibit α-glucosidase , an enzyme critical for carbohydrate digestion. Inhibiting this enzyme can help manage blood glucose levels in diabetic patients.

  • Inhibition Potency :
    • Compounds structurally similar to the target compound have shown IC50 values ranging from 12.44 μM to 308.33 μM against Saccharomyces cerevisiae α-glucosidase , significantly outperforming standard inhibitors like acarbose (IC50 = 750 μM) .

Antimicrobial Activity

Imidazoquinazoline derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated activity against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance antimicrobial efficacy .

Case Studies

  • Case Study on Enzyme Inhibition :
    • A study synthesized several derivatives of imidazoquinazolines and evaluated their inhibitory effects on α-glucosidase. The most potent derivative exhibited an IC50 value of 12.44 μM, highlighting the potential of structural modifications to enhance biological activity .
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial activity of imidazoquinazolines against a panel of pathogens. The results indicated that certain derivatives showed significant inhibition, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .

Data Tables

Compound NameStructureIC50 (μM)Activity
Compound AStructure A12.44α-glucosidase Inhibitor
Compound BStructure B14.32α-glucosidase Inhibitor
Compound CStructure C750Standard Control

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